ISC-4 -

ISC-4

Catalog Number: EVT-287794
CAS Number:
Molecular Formula: C11H13NSe
Molecular Weight: 238.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ISC-4 is an Akt inhibitor, which activates prostate apoptosis response protein-4 and reduces colon tumor growth in a nude mouse model.
Source and Classification

ISC-4 was developed through extensive structure-activity relationship studies aimed at optimizing naturally occurring isothiocyanates, which have established anti-cancer properties. The modification involved substituting sulfur with selenium, leading to the creation of isoselenocyanate derivatives. This class of compounds is recognized for its ability to inhibit tumorigenesis in various cancers, including colon cancer, making ISC-4 a promising candidate in oncological research .

Synthesis Analysis

The synthesis of ISC-4 follows a method developed by Sharma et al. This process involves the reaction of phenylbutyl isothiocyanate with selenium-containing reagents to yield the isoselenocyanate derivative. Key parameters in this synthesis include:

  • Reagents: Phenylbutyl isothiocyanate and selenium sources.
  • Conditions: The reaction typically requires controlled temperature and time to ensure optimal yield and purity.
  • Characterization: The synthesized ISC-4 is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

ISC-4 features a molecular structure characterized by a phenyl group attached to a butyl chain and an isoselenocyanate functional group. The presence of selenium instead of sulfur in the isothiocyanate framework enhances its biological activity.

  • Molecular Formula: C11_{11}H13_{13}N2_{2}Se
  • Molecular Weight: Approximately 236.20 g/mol
  • Structural Insights: The compound's structure facilitates interactions with biological targets, particularly proteins involved in cell signaling pathways .
Chemical Reactions Analysis

ISC-4 participates in various chemical reactions primarily related to its interaction with cellular targets:

  1. Inhibition of Akt Signaling: ISC-4 effectively inhibits the Akt pathway, which is crucial for cell survival and proliferation in cancer cells.
  2. Synergistic Effects: Studies have shown that ISC-4 can enhance the efficacy of other chemotherapeutic agents, such as cetuximab, particularly in resistant cancer cell lines .
  3. Mechanistic Pathways: The compound induces apoptosis through activation of prostate apoptosis response protein-4, leading to reduced tumor growth in preclinical models .
Mechanism of Action

The mechanism by which ISC-4 exerts its effects involves several key processes:

  • Akt Inhibition: ISC-4 directly inhibits the Akt signaling pathway, which plays a significant role in regulating cell growth and survival. This inhibition leads to decreased phosphorylation of downstream targets involved in promoting cell proliferation.
  • Induction of Apoptosis: By activating prostate apoptosis response protein-4, ISC-4 promotes programmed cell death in cancer cells, thereby reducing tumor viability.
  • Cell Cycle Arrest: The compound may also induce cell cycle arrest at specific phases, further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

ISC-4 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Stability: The compound's stability can vary based on environmental conditions such as temperature and light exposure.

Relevant Data

  • Melting Point: Specific melting point data for ISC-4 has not been widely published but can be determined through standard laboratory techniques.
  • Spectroscopic Data: Characterization via NMR shows distinct chemical shifts corresponding to the functional groups present in ISC-4 .
Applications

ISC-4 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: Its primary application lies in oncology as an Akt inhibitor, particularly for colon cancer and melanoma treatment.
  2. Combination Therapy: Research indicates that ISC-4 can be effectively combined with other therapeutic agents to enhance anti-cancer efficacy.
  3. Biological Research: Beyond therapeutic applications, ISC-4 serves as a valuable tool for studying the mechanisms of apoptosis and cell signaling pathways related to cancer biology .
Introduction to ISC-4 in Oncological Research

Historical Development and Rationale for Selenium-Based Akt Inhibitors

The discovery of selenium's chemopreventive properties marked a pivotal shift in cancer therapeutic strategies. Epidemiological studies consistently revealed that cancer patients, including those with colon cancer, exhibited significantly lower serum selenium levels compared to healthy controls [1]. This observation, coupled with evidence that organoselenium compounds effectively retard tumorigenesis in multiple cancer types, provided the foundational rationale for developing selenium-based therapeutic agents [1] [2]. The phosphoinositide 3-kinase (PI3K)/Akt pathway emerged as a critical target due to its frequent dysregulation in human cancers. Akt overactivation occurs in approximately 57% of sporadic colon tumors—a percentage higher than in many other cancers—and this dysregulation often begins at pre-malignant stages [1] [7]. The PI3K/Akt pathway's central role in regulating cell survival, proliferation, and apoptosis, along with its multi-level impairment in cancers through mutations, aberrant miRNA regulation, and abnormal phosphorylation, established it as a high-value target for therapeutic intervention [5] [7]. Selenium's intrinsic chemopreventive properties combined with the need for effective Akt inhibitors catalyzed the development of novel selenium-containing compounds, culminating in the rational design of phenylbutyl isoselenocyanate (ISC-4).

Table 1: Evolution of Selenium-Based Anticancer Agents

Compound ClassRepresentativesKey LimitationsImprovements in ISC-4
Natural IsothiocyanatesPhenethyl isothiocyanate (PEITC), SulforaphaneLow potency, poor pharmacokineticsEnhanced target specificity and stability
Early Synthetic SelenocyanatesBenzyl selenocyanateLimited Akt inhibition, toxicity concernsOptimized alkyl chain length for Akt affinity
Isoselenocyanate DerivativesISC-4 prototype (shorter chain)Suboptimal cellular uptakePhenylbutyl modification balances lipophilicity
Modern Optimized AgentsISC-450-100x greater Akt inhibition than selenium analogs

ISC-4 as a Derivative of Phenylalkyl Isothiocyanates: Structural Optimization and Drug Design

ISC-4 (chemical name: (4-isoselenocyanatobutyl)benzene; CAS#1072807-15-8) represents the culmination of systematic structure-activity relationship (SAR) studies based on naturally occurring phenylalkyl isothiocyanates (ITCs) [1] [6]. The molecular design involved two critical chemical modifications: isosteric replacement of sulfur with selenium and extension of the alkyl chain [1] [2]. The selenium-for-sulfur substitution leveraged selenium's enhanced nucleophilicity and redox-modulating capabilities, which significantly improved the compounds' ability to interact with cysteine residues in the Akt kinase domain [6]. This modification was strategically implemented because organoselenium compounds demonstrated superior efficacy in preclinical cancer models compared to their sulfur-containing counterparts [1] [2]. Subsequent optimization of the alkyl chain length identified the four-carbon linker (butyl group) as the optimal structure for maximizing Akt binding affinity and cellular penetration while maintaining favorable pharmacokinetic properties [1] [6]. ISC-4's chemical structure features a benzene ring connected to an isoselenocyanate group (-N=C=Se) via a four-carbon aliphatic chain, resulting in a molecular weight of 238.19 g/mol and the elemental composition C (55.47%), H (5.50%), N (5.88%), and Se (33.15%) [6]. The compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells, a characteristic attributed to the heightened dependence of malignant cells on constitutive PI3K/Akt signaling [2] [9]. This targeted design approach successfully merged the anticancer properties of both selenium and ITCs into a single, potent Akt inhibitor with drug-like properties.

Table 2: Structural Characteristics of ISC-4 and Related Compounds

Structural FeatureNatural ITC PrecursorsISC-4Biological Consequence
Reactive Group-N=C=S (isothiocyanate)-N=C=Se (isoselenocyanate)Enhanced electrophilicity for Akt cysteine targeting
Alkyl Chain LengthTypically 2-3 carbons (e.g., PEITC)4 carbonsOptimal membrane permeability and target engagement
Aromatic SystemPhenyl ringPhenyl ringMaintains π-stacking interactions in kinase domain
Molecular Weight~163-180 g/mol238.19 g/molImproved drug-like properties
Selenium Content0%33.15%Augmented redox modulation and cytotoxicity

Role of ISC-4 in Targeting PI3K/Akt Signaling Pathways: Theoretical Frameworks in Cancer Biology

The PI3K/Akt pathway represents one of the most frequently dysregulated signaling networks in human cancers, with perturbations observed in over 50% of malignancies including breast, ovarian, colorectal, and hematological cancers [5] [7] [9]. Akt (protein kinase B) functions as a central signaling hub that integrates extracellular growth signals to regulate critical cellular processes including metabolism, proliferation, survival, and apoptosis [8] [9]. In cancer, persistent Akt activation occurs through multiple mechanisms: oncogenic mutations in PIK3CA (encoding the p110α catalytic subunit), loss-of-function alterations in the PTEN tumor suppressor (a negative regulator of PI3K signaling), or aberrant activation of upstream receptors such as EGFR and IGFR [7] [9]. The theoretical framework for ISC-4's therapeutic utility posits that targeted Akt inhibition disrupts this survival signaling cascade, thereby counteracting key hallmarks of cancer. Mechanistically, ISC-4 directly inhibits Akt phosphorylation and activation, preventing its translocation to cellular membranes where it phosphorylates downstream substrates [1] [2]. This inhibition has profound biological consequences: downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), upregulation of pro-apoptotic factors (Bad, Bax), suppression of glycolysis, and inhibition of drug efflux pumps [5] [7]. ISC-4's ability to simultaneously modulate these diverse oncogenic processes exemplifies the therapeutic advantage of targeting nodal signaling points like Akt in cancer biology. Furthermore, the compound demonstrates particular efficacy in cancers with PI3K/Akt hyperactivation, offering a rational approach for patient stratification based on pathway dysregulation rather than solely on tumor histology [1] [9].

Properties

Product Name

ISC-4

Molecular Formula

C11H13NSe

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C11H13NSe/c13-10-12-9-5-4-8-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9H2

InChI Key

NMPQIJIERCLTOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Solubility

Soluble in DMSO, not in water

Synonyms

ISC-4 compound
phenylbutyl isoselenocyanate

Canonical SMILES

C1=CC=C(C=C1)CCCCN=C=[Se]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.